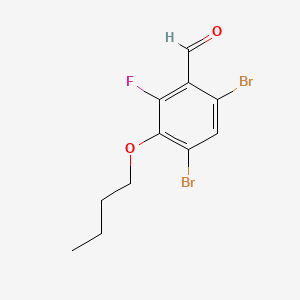
4,6-Dibromo-3-butoxy-2-fluorobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dibromo-3-butoxy-2-fluorobenzaldehyde is an organic compound with the molecular formula C11H9Br2FO2. It is a derivative of benzaldehyde, featuring bromine, fluorine, and butoxy substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-3-butoxy-2-fluorobenzaldehyde typically involves the bromination of 3-butoxy-2-fluorobenzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 6 positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dibromo-3-butoxy-2-fluorobenzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products
Substitution: Formation of various substituted benzaldehydes.
Oxidation: Formation of 4,6-Dibromo-3-butoxy-2-fluorobenzoic acid.
Reduction: Formation of 4,6-Dibromo-3-butoxy-2-fluorobenzyl alcohol.
Coupling: Formation of biaryl compounds.
Applications De Recherche Scientifique
4,6-Dibromo-3-butoxy-2-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4,6-Dibromo-3-butoxy-2-fluorobenzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects would be determined by its interaction with molecular targets, such as enzymes or receptors, and the pathways involved in these interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,6-Dibromo-2-fluorobenzaldehyde
- 4-Bromo-2-fluorobenzaldehyde
- 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde
Uniqueness
4,6-Dibromo-3-butoxy-2-fluorobenzaldehyde is unique due to the presence of both bromine and fluorine atoms, along with a butoxy group. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes .
Propriétés
Formule moléculaire |
C11H11Br2FO2 |
|---|---|
Poids moléculaire |
354.01 g/mol |
Nom IUPAC |
4,6-dibromo-3-butoxy-2-fluorobenzaldehyde |
InChI |
InChI=1S/C11H11Br2FO2/c1-2-3-4-16-11-9(13)5-8(12)7(6-15)10(11)14/h5-6H,2-4H2,1H3 |
Clé InChI |
ZXAQAAPWUXODNL-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=C(C=C(C(=C1F)C=O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


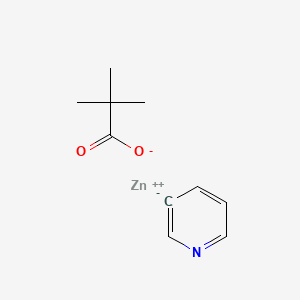
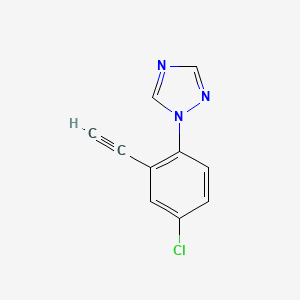
![cis-5-Boc-2-oxo-octahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B14771116.png)

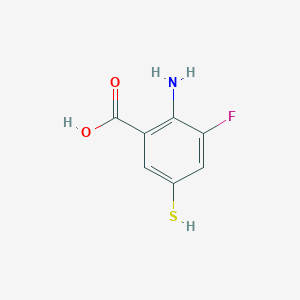
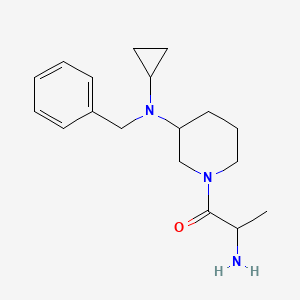
![14-Nitro-4-(2,4,6-trimethylphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11(16),12,14-pentaene;tetrafluoroborate](/img/structure/B14771140.png)
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14771141.png)


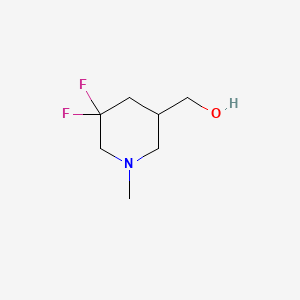
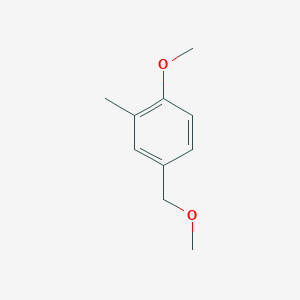
![(S)-8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B14771181.png)

